molecular formula C22H12Cl2F6N4O B11515458 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11515458
M. Wt: 533.2 g/mol
InChI Key: MIMOQODRQYVFNJ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Halogen and Trifluoromethyl Groups: Halogenation and trifluoromethylation are achieved using reagents such as N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF3I) under controlled conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine or ammonia derivative.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In the industrial sector, the compound is explored for its use in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological systems.

Mechanism of Action

The mechanism by which 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to the disruption of cellular processes. The trifluoromethyl groups enhance its binding affinity and metabolic stability, making it a potent bioactive compound.

Comparison with Similar Compounds

Similar Compounds

    Fluazinam: Another compound with trifluoromethyl groups, used as a fungicide.

    Sorafenib: A kinase inhibitor with a similar trifluoromethyl group, used in cancer treatment.

Uniqueness

What sets 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide apart is its specific combination of halogen and trifluoromethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, from medicinal chemistry to industrial uses.

Properties

Molecular Formula

C22H12Cl2F6N4O

Molecular Weight

533.2 g/mol

IUPAC Name

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H12Cl2F6N4O/c1-10-2-4-11(5-3-10)14-9-16(22(28,29)30)34-19(31-14)17(24)18(33-34)20(35)32-15-8-12(21(25,26)27)6-7-13(15)23/h2-9H,1H3,(H,32,35)

InChI Key

MIMOQODRQYVFNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)Cl

Origin of Product

United States

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